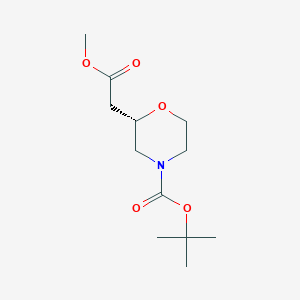
(S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate is a chiral morpholine derivative. Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 4-hydroxymorpholine-4-carboxylate with methoxycarbonylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and substituted morpholine derivatives .
Applications De Recherche Scientifique
(S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound in drug discovery.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler analog with a wide range of applications.
N-Methylmorpholine: Used as a base catalyst in organic synthesis.
Morpholine-2-carbonitrile: Another derivative with distinct chemical properties.
Uniqueness
(S)-Tert-butyl 2-((methoxycarbonyl)methyl)morpholine-4-carboxylate is unique due to its chiral nature and the presence of both ester and tert-butyl groups.
Propriétés
Formule moléculaire |
C12H21NO5 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-5-6-17-9(8-13)7-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
Clé InChI |
FRZZQROAGVAOAG-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CC(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOC(C1)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


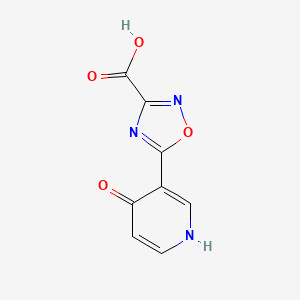
![4-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B13070949.png)
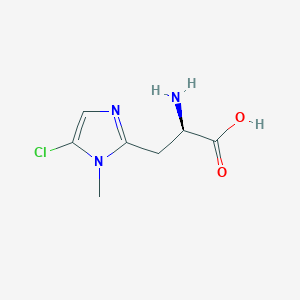
![4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13070959.png)
![[1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13070967.png)

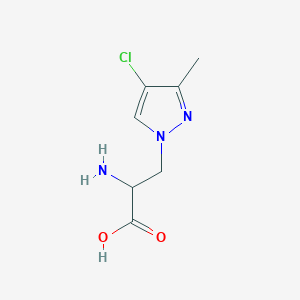
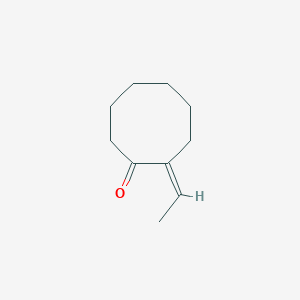

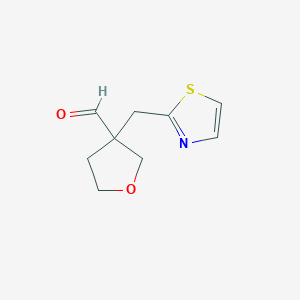
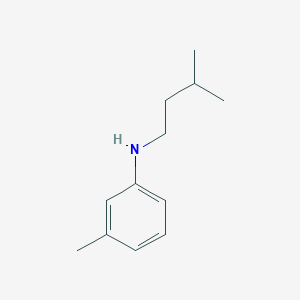
![N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide](/img/structure/B13071007.png)
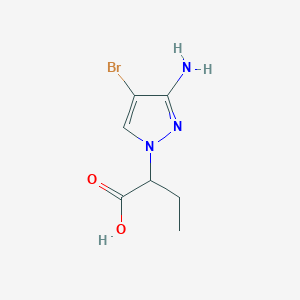
![[3-(Propan-2-yl)phenyl]methanesulfonyl chloride](/img/structure/B13071042.png)
